5-Bromo-3-ureidothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential as a pharmacological agent. This compound incorporates a brominated thiophene ring and a urea functional group, which are known to contribute to biological activity. The structure of 5-Bromo-3-ureidothiophene-2-carboxamide allows it to interact with various biological targets, making it a candidate for drug development.
This compound can be synthesized from commercially available starting materials, such as methyl 3-amino-5-bromothiophene-2-carboxylate. The synthesis often involves several steps including protection of functional groups, bromination, and amide formation. Research has demonstrated its utility in the inhibition of specific kinases, such as glycogen synthase kinase 3 beta and inhibitor of nuclear factor kappa B kinase beta .
5-Bromo-3-ureidothiophene-2-carboxamide belongs to the class of thiophene derivatives, specifically those containing urea functionalities. These compounds are often classified under heterocyclic organic compounds due to the presence of sulfur in the thiophene ring and can be further categorized based on their pharmacological activities.
The synthesis of 5-Bromo-3-ureidothiophene-2-carboxamide typically involves several key steps:
The synthesis can be optimized for yield and purity by adjusting reaction conditions such as temperature, solvent choice, and reaction time. For instance, bromination reactions may require careful temperature control to avoid side reactions.
5-Bromo-3-ureidothiophene-2-carboxamide has a complex molecular structure characterized by:
The molecular formula for 5-Bromo-3-ureidothiophene-2-carboxamide is CHBrNOS, and its molecular weight is approximately 251.12 g/mol. The compound's structural features contribute to its biological activity and solubility properties .
5-Bromo-3-ureidothiophene-2-carboxamide can participate in various chemical reactions typical for amides and thiophenes:
The reactivity of the brominated thiophene makes it a versatile intermediate for synthesizing various derivatives with potential pharmacological properties.
The mechanism of action for 5-Bromo-3-ureidothiophene-2-carboxamide primarily involves its interaction with specific kinases, such as glycogen synthase kinase 3 beta and inhibitor of nuclear factor kappa B kinase beta. By inhibiting these kinases, the compound can modulate signaling pathways involved in cell growth and apoptosis.
In vitro studies have shown that this compound exhibits selective inhibition against certain kinases, which may lead to therapeutic applications in cancer treatment and other diseases associated with dysregulated kinase activity .
5-Bromo-3-ureidothiophene-2-carboxamide typically appears as a white to off-white solid. Its melting point and solubility characteristics vary based on purity and crystallization conditions.
The compound exhibits properties typical of amides and heterocycles:
Relevant analyses include spectroscopic methods (NMR, IR) to confirm structural integrity after synthesis .
5-Bromo-3-ureidothiophene-2-carboxamide has potential applications in:
The synthesis of 5-bromo-3-ureidothiophene-2-carboxamide (CAS 494833-80-6, MW 264.10 g/mol, C₆H₆BrN₃O₂S) relies on functionalizing the thiophene core through sequential reactions [2]. Commercial methyl 3-amino-5-bromothiophene-2-carboxylate serves as the foundational precursor. This compound undergoes a four-step transformation:
Table 1: Key Intermediates in the Synthesis of 5-Bromo-3-ureidothiophene-2-carboxamide
Intermediate | Molecular Formula | Molecular Weight (g/mol) | Key Transformation |
---|---|---|---|
Methyl 3-amino-5-bromothiophene-2-carboxylate | C₆H₆BrNO₂S | 236.09 | Starting material |
N-Boc-protected ester | C₁₁H₁₄BrNO₄S | 336.20 | Boc protection |
5-Bromo-3-aminothiophene-2-carboxamide | C₅H₅BrN₂OS | 221.08 | Final intermediate before urea formation |
This sequence ensures regiochemical fidelity, as the bromine atom at the 5-position remains inert under these conditions, preserving its utility for subsequent cross-coupling reactions [2] [7].
Boc Protection Strategy:The Boc group serves as a temporary protective shield for the amine during synthetic operations. Its implementation occurs under aqueous conditions using Boc₂O with sodium hydroxide or in acetonitrile with 4-dimethylaminopyridine (DMAP) catalysis [3] [5]. The Boc group’s stability toward nucleophiles and bases permits orthogonal deprotection alongside base-sensitive groups. Crucially, it withstands the hydrolysis and amidation conditions used earlier in the sequence. Deprotection employs mild acids like TFA in dichloromethane or HCl in methanol, generating the free amine without disrupting the thiophene carboxamide [5].
Suzuki–Miyaura Cross-Coupling:The 5-bromo substituent enables palladium-catalyzed cross-coupling with boronic acids or esters, diversifying the molecular scaffold. Standard conditions use Pd(PPh₃)₄ as the catalyst and a base (e.g., Na₂CO₃) in aqueous/organic solvent mixtures [4] [6]. Challenges arise with unstable boronic acids, necessitating stabilized reagents:
Table 2: Cross-Coupling Strategies for 5-Bromo-3-ureidothiophene-2-carboxamide
Boronic Reagent | Catalyst System | Base/Solvent | Key Advantage | Limitation |
---|---|---|---|---|
Aryl-B(OH)₂ | Pd(PPh₃)₄ | Na₂CO₃ / Dioxane/H₂O | Broad substrate scope | Protodeboronation risk |
Aryl-B(MIDA) | Pd(dppf)Cl₂ | NaOH / THF/H₂O | Iterative coupling capability | Requires hydrolysis step |
Alkyl-9-BBN | NiCl₂/PPh₃ | K₃PO₄ / DMF | Enables alkyl coupling | High catalyst loading (5-10%) |
The bromine-to-aryl/vinyl/alkyl transformation occurs after urea installation or at the 5-bromo-3-aminothiophene-2-carboxamide stage, depending on urea group stability [4] [9].
The urea moiety is installed using trichloroacetyl isocyanate (TAI), a highly electrophilic reagent. The free amine (5-bromo-3-aminothiophene-2-carboxamide) reacts with TAI at low temperatures (−78°C to 0°C) to form a transient trichloroacetylurea adduct. Subsequent treatment with 4M ammonia in methanol hydrolyzes the trichloroacetyl group, yielding the unsubstituted urea product [7].
Mechanistic Advantages:
Table 3: Reagent Comparison for Urea Installation
Reagent | Reaction Conditions | Workup | Yield | Purity Advantage |
---|---|---|---|---|
Trichloroacetyl isocyanate | -78°C → RT, then NH₃/MeOH | Filtration/Crystallization | High | Easy removal of byproducts |
Carbonyldiimidazole (CDI) | Reflux, 12-24h | Column chromatography | Moderate | Requires purification |
Phosgene/Amines | 0°C, anhydrous | Complex quenching | Variable | Safety concerns |
This method surpasses alternatives like phosgene (toxicity) or carbonyldiimidazole (long reaction times) in safety and efficiency for synthesizing 5-bromo-3-ureidothiophene-2-carboxamide [7].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.: 70110-50-8